molecular formula C8H9N5O B8036721 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine

1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No.: B8036721
M. Wt: 191.19 g/mol
InChI Key: ZPASCWZTIXXGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: Finally, the amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at a different position.

    1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine.

    1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine.

Uniqueness

1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-12-7(9)5-6(11-12)8(14)13-4-2-3-10-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPASCWZTIXXGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.